molecular formula C17H16N2O2S B11102650 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one

Cat. No.: B11102650
M. Wt: 312.4 g/mol
InChI Key: FXLJEMJLNALXQA-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a benzimidazole moiety linked to a methoxyphenyl group via a propanone bridge. Compounds containing benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable alkyl halide to introduce the sulfanyl group.

    Coupling with Methoxyphenyl Group: The final step involves coupling the benzimidazole derivative with 4-methoxyphenylpropanone under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes and receptors, inhibiting their activity or modulating their function. The sulfanyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-1-phenylpropan-1-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-hydroxyphenyl)propan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and reactivity.

    2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-chlorophenyl)propan-1-one: The presence of a chlorine atom can significantly change its chemical properties and biological activity.

Uniqueness

The presence of the methoxy group in 2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one may confer unique properties, such as increased lipophilicity, altered electronic effects, and potential for specific interactions with biological targets.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H16N2O2S/c1-11(16(20)12-7-9-13(21-2)10-8-12)22-17-18-14-5-3-4-6-15(14)19-17/h3-11H,1-2H3,(H,18,19)

InChI Key

FXLJEMJLNALXQA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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